molecular formula C18H20O2 B2746822 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde CAS No. 381238-90-0

4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

Cat. No. B2746822
CAS RN: 381238-90-0
M. Wt: 268.356
InChI Key: UMKHUUIWHQTONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-4’-methylbiphenyl-3-carbaldehyde is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular formula of 4-Butoxy-4’-methylbiphenyl-3-carbaldehyde is C18H20O2 . The average mass is 268.350 Da and the monoisotopic mass is 268.146332 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Butoxy-4’-methylbiphenyl-3-carbaldehyde are not explicitly mentioned in the search results. The molecular formula is C18H20O2, and it has an average mass of 268.350 Da and a monoisotopic mass of 268.146332 Da .

Scientific Research Applications

Knoevenagel Condensation Reactions

  • The Knoevenagel condensation reaction, which involves the condensation of carbaldehydes with active methylene compounds, has been performed in ionic liquids to achieve higher yields and shorter reaction times compared to traditional methods. This technique exemplifies the utility of carbaldehydes in facilitating efficient synthetic pathways for organic compounds (Hangarge, Jarikote, & Shingare, 2002).

Building Blocks in Stereocontrolled Synthesis

  • Carbaldehydes, such as 4-oxoazetidine-2-carbaldehydes, serve as versatile building blocks in the stereocontrolled synthesis of biologically significant compounds, demonstrating their importance in the preparation of amino acids, alkaloids, and complex natural products (Alcaide & Almendros, 2002).

Antimicrobial Agent Synthesis

  • The development of new antimicrobial agents often utilizes carbaldehyde derivatives as key intermediates. For instance, a series of triazolyl pyrazole derivatives synthesized via Vilsmeier–Haack formylation exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, highlighting the role of carbaldehyde functionalities in creating potent bioactive molecules (Bhat et al., 2016).

Organic Photovoltaic Cell Fabrication

  • Carbaldehydes have also found applications in the field of materials science, such as the fabrication of bulk heterojunction organic photovoltaic (OPV) cells. The use of carbaldehyde-based conjugated molecules in OPV cells demonstrates the potential of these compounds in the development of renewable energy technologies (Lee et al., 2008).

properties

IUPAC Name

2-butoxy-5-(4-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-3-4-11-20-18-10-9-16(12-17(18)13-19)15-7-5-14(2)6-8-15/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKHUUIWHQTONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.